molecular formula C11H15FN2 B1325133 (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine CAS No. 933712-85-7

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine

Cat. No.: B1325133
CAS No.: 933712-85-7
M. Wt: 194.25 g/mol
InChI Key: GFKMUGMDHUMQAM-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine: is a chemical compound with the molecular formula C11H15N2F This compound features a pyrrolidine ring substituted with a fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and amination .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine undergoes various types of chemical reactions including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a candidate for the treatment of neurological disorders due to its structural similarity to known bioactive compounds .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (1-(4-Chlorophenyl)pyrrolidin-3-YL)methanamine
  • (1-(4-Bromophenyl)pyrrolidin-3-YL)methanamine
  • (1-(4-Methylphenyl)pyrrolidin-3-YL)methanamine

Uniqueness: (1-(4-Fluorophenyl)pyrrolidin-3-YL)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMUGMDHUMQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640637
Record name 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933712-85-7
Record name 1-(4-Fluorophenyl)-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933712-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine
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